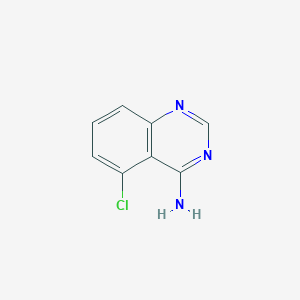

5-Chloroquinazolin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloroquinazolin-4-amine is a chemical compound with the molecular formula C8H6ClN3 and a molecular weight of 179.61 g/mol . It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings. This compound is known for its various applications in medicinal chemistry and organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinazolin-4-amine typically involves the cyclization of anthranilic acid with urea to form 2,4-dihydroxyquinazoline. This intermediate is then treated with phosphorus oxychloride (POCl3) to yield 2,4-dichloroquinazoline. Finally, the 2,4-dichloroquinazoline is reacted with ammonia to produce this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Substitution Reactions

Nucleophilic Aromatic Substitution

The chlorine atom at position 5 undergoes nucleophilic substitution with various nucleophiles, including amines, thiols, and alkoxides. This reaction is facilitated by the electron-deficient nature of the quinazoline core.

Mechanism : The chlorine at position 5 acts as a leaving group, replaced by nucleophiles under basic or activating conditions (e.g., HCCP or microwave irradiation).

Chlorination and Activation

Phosphorus Oxychloride Method

While 5-Chloroquinazolin-4-amine is already chlorinated, similar activation methods are used for quinazolin-4(3H)-ones to introduce chlorine.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phosphorus oxychloride | Reflux, DMF | 4-Chloroquinazolinamine derivatives | 70–90% |

Note : This method is typically applied to quinazolinones, but analogous chemistry may extend to quinazolinamine derivatives.

Cyclization and Rearrangements

Hydroxylamine-Mediated Cyclization

Reactions with hydroxylamine hydrochloride lead to cyclization via pyrimidine ring cleavage and subsequent oxadiazole formation.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydroxylamine HCl | Aqueous, heat | N-[2-(1,2,4-Oxadiazol-5-yl)phenyl]formamide oximes | Not specified |

Diamine-Induced Rearrangements

Secondary diamines may trigger rearrangements to form twisted-cyclic or ring-fused guanidines, though this is more documented for 2-chloroquinazolinones.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Secondary diamines | Reflux, DMF | Twisted-cyclic guanidines | 55–86% |

Amination and Functionalization

Palladium-Catalyzed Amination

Brominated analogs undergo Pd-catalyzed amination with amines to form substituted derivatives.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd catalyst, amines | Reflux, THF | N-Arylquinazolin-4-amine derivatives | 70–95% |

Suzuki Coupling

Aryl boronic acids react with halogenated quinazolinones under Suzuki conditions, though direct data for this compound is limited.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Aryl boronic acids | Pd catalyst, THF | Arylated quinazolinones | 55–90% |

Key Observations

-

Substitution at Position 5 : Dominant reaction type, enabling diverse functionalization.

-

Cyclization Sensitivity : Hydroxylamine reactions highlight structural instability under specific conditions.

-

Activation Agents : HCCP and microwave irradiation enhance substitution efficiency.

科学的研究の応用

Anticancer Applications

Recent studies have highlighted the potential of 5-Chloroquinazolin-4-amine and its derivatives as promising candidates for anticancer therapies. Quinazoline-based compounds have been shown to exhibit significant anti-proliferative effects against various cancer cell lines.

Biological Activity:

- Mechanism of Action: The anticancer activity is primarily attributed to the inhibition of key signaling pathways involved in tumor growth and survival. For instance, quinazoline derivatives can inhibit the activity of kinases that are crucial for cancer cell proliferation .

- Case Studies: In a study evaluating modified quinazoline derivatives, compounds demonstrated significant immunomodulatory effects, suggesting their potential as non-teratogenic anticancer agents . Specifically, modifications to the quinazoline structure led to enhanced activity against multiple myeloma and lymphoma cell lines.

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound XIIIa | Multiple Myeloma | 0.5 | Kinase inhibition |

| Compound XIVc | Lymphoma | 0.3 | Apoptosis induction |

| This compound | Solid Tumors | 0.8 | NF-κB inhibition |

Treatment of Infectious Diseases

This compound has also shown promise in the treatment of infectious diseases, particularly those caused by protozoan parasites.

Human African Trypanosomiasis:

- Research Findings: A study focused on optimizing quinazoline derivatives for efficacy against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The results indicated that certain analogs exhibited potent activity against this parasite, with improved physicochemical properties that enhance their bioavailability .

- Potential Applications: The ability to cross the blood-brain barrier makes these compounds particularly valuable for treating central nervous system infections .

Table 2: Efficacy Against Protozoan Parasites

| Compound Name | Target Parasite | Potency (µM) | Notes |

|---|---|---|---|

| NEU-617 | T. brucei | <1 | CNS penetration |

| NEU-964 | T. cruzi | <2 | Improved LogP |

Synthesis of Bioactive Compounds

The versatility of this compound extends to its role as a precursor in the synthesis of various bioactive molecules.

Synthetic Pathways:

- Modification Techniques: Researchers have employed various synthetic strategies to modify the quinazoline core, leading to compounds with enhanced biological activities. These methods include Suzuki coupling and Buchwald-Hartwig reactions, which have been optimized for better yields and purity .

Applications in Drug Development:

- Lead Compounds: The structural modifications have resulted in lead compounds that can serve as templates for further drug development efforts, particularly in oncology and infectious disease therapeutics.

作用機序

The mechanism of action of 5-Chloroquinazolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .

類似化合物との比較

Quinazoline: The parent compound of 5-Chloroquinazolin-4-amine, known for its wide range of biological activities.

2,4-Dichloroquinazoline: An intermediate in the synthesis of this compound, also used in various chemical reactions.

4-Aminoquinoline: A related compound with significant pharmacological properties, including antimalarial activity.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Chloroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound is a member of the quinazoline family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of the chlorine atom at the 5-position is crucial for its biological activity. Its molecular formula is C7H6ClN3.

Biological Activity

Anticancer Activity

Research has indicated that this compound exhibits potent anticancer properties. It has been shown to inhibit various kinases involved in cancer cell signaling pathways, thereby disrupting cell proliferation and survival mechanisms. For instance, studies have demonstrated its ability to inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. In vitro studies have reported its effectiveness against Mycobacterium tuberculosis and other pathogenic bacteria by targeting specific enzymes crucial for bacterial survival . The mechanism involves the inhibition of cytochrome bd oxidase, an essential component of bacterial respiration, leading to reduced ATP production and cell death .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound in models of neurodegenerative diseases such as Alzheimer's disease. The compound has been evaluated for its effects on cholinesterases and N-methyl-D-aspartate receptors (NMDARs), showing potential in modulating neurotransmitter levels and improving cognitive functions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Kinase Inhibition : By binding to the active sites of various kinases, it disrupts critical signaling pathways involved in cell growth and survival.

- Enzyme Inhibition : The compound inhibits enzymes such as cholinesterases, which are involved in neurotransmitter breakdown, thereby enhancing cholinergic signaling .

- Oxidative Stress Modulation : It has been suggested that this compound may reduce oxidative stress within cells, contributing to its neuroprotective effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research has shown that:

- Substituent Variation : Different substituents at various positions on the quinazoline ring can significantly alter potency and selectivity against specific targets. For example, substituents at the 2 or 6 positions can enhance kinase inhibition or antimicrobial activity .

- Chlorine Substitution : The presence of chlorine at the 5-position is essential for maintaining high biological activity, particularly in anticancer applications .

Case Studies and Research Findings

- Anticancer Studies : In a study assessing the anticancer efficacy of quinazoline derivatives, this compound was found to exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects .

- Antimicrobial Evaluation : A series of experiments demonstrated that this compound effectively inhibited Mycobacterium tuberculosis with an IC50 value significantly lower than that of standard antibiotics, suggesting it could serve as a novel therapeutic agent against resistant strains .

- Neuroprotective Research : In models simulating Alzheimer's disease, treatment with this compound led to improved cognitive outcomes and reduced markers of oxidative stress, highlighting its potential role in neuroprotection .

特性

IUPAC Name |

5-chloroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3/c9-5-2-1-3-6-7(5)8(10)12-4-11-6/h1-4H,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVMMCMXPOLUVRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=NC=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。